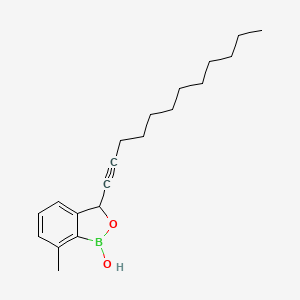
3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol is a synthetic organic compound that features a benzoxaborole core structure. Benzoxaboroles are known for their unique chemical properties and biological activities, making them valuable in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methyl-2,1-benzoxaborole and dodec-1-yne.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors and optimizing reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Materials Science: It is used in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Biological Research: The compound is investigated for its interactions with biological molecules and its potential as a tool for studying biological processes.
Mechanism of Action
The mechanism of action of 3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
3-(Dodec-1-yn-1-yl)-7-methyl-2,1-benzoxaborol-1(3H)-ol can be compared with other similar compounds, such as:
2-(Dodec-1-yn-1-yl)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane: This compound features a similar dodec-1-yn-1-yl group but has a different core structure.
5-(Dodec-1-yn-1-yl)-2-hydroxybenzene-1,3-dicarbaldehyde: Another compound with a dodec-1-yn-1-yl group, but with different functional groups and properties.
The uniqueness of this compound lies in its benzoxaborole core, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
832726-03-1 |
|---|---|
Molecular Formula |
C20H29BO2 |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
3-dodec-1-ynyl-1-hydroxy-7-methyl-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C20H29BO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-18-15-13-14-17(2)20(18)21(22)23-19/h13-15,19,22H,3-11H2,1-2H3 |
InChI Key |
YAOSLOBNRMNCQC-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(C=CC=C2C(O1)C#CCCCCCCCCCC)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















